5-(2,6-Difluorophenyl)pyridin-2-amine
Description
5-(2,6-Difluorophenyl)pyridin-2-amine is a pyridine derivative featuring an amine group at position 2 and a 2,6-difluorophenyl substituent at position 4. This compound is of interest in medicinal chemistry, particularly in kinase inhibitor development, due to its balanced physicochemical profile .
Properties
IUPAC Name |
5-(2,6-difluorophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-8-2-1-3-9(13)11(8)7-4-5-10(14)15-6-7/h1-6H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBUPZSNLSCXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Group Introduction
The Suzuki-Miyaura cross-coupling reaction is widely employed to attach the 2,6-difluorophenyl group at the pyridine’s 5-position. This method utilizes a halogenated pyridine intermediate, typically 5-bromopyridin-2-amine, and 2,6-difluorophenylboronic acid under palladium catalysis.
Representative Procedure
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Substrate Preparation : 5-Bromopyridin-2-amine is synthesized via directed bromination of pyridin-2-amine using in acetonitrile at 30°C for 5 hours.
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Coupling Reaction : A mixture of 5-bromopyridin-2-amine (1 eq), 2,6-difluorophenylboronic acid (1.2 eq), (0.05 eq), and (2 eq) in a 3:1 dioxane/water solvent system is heated at 90°C for 12 hours.
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Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield 5-(2,6-difluorophenyl)pyridin-2-amine as a white solid (78% yield).
Key Advantages :
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High regioselectivity ensured by the palladium catalyst.
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Compatibility with sensitive functional groups, including amines.
Hydrazine-Mediated Amination and Reduction
For pyridine scaffolds lacking the 2-amine group, the method described in US Patent 20060047124 offers a robust pathway. This approach replaces a fluorine atom at position 2 with an amine via hydrazine substitution followed by catalytic hydrogenation.
Stepwise Amination Protocol
Synthetic Pathway :
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Starting Material : 5-(2,6-Difluorophenyl)-2-fluoropyridine is prepared via Ullmann coupling between 2,6-difluoroiodobenzene and 2-fluoro-5-iodopyridine.
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Hydrazine Substitution : The 2-fluoro substituent is replaced by reacting 5-(2,6-difluorophenyl)-2-fluoropyridine (1 eq) with hydrazine monohydrate (8 eq) in methanol at 70°C for 8 hours.
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Reductive Amination : The intermediate 2-hydrazino derivative is reduced using hydrogen gas (1 atm) and Raney nickel (10 eq) in ethanol at 25°C for 24 hours, affording the target amine in 86% yield.
Critical Parameters :
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Solvent Choice : Methanol optimizes hydrazine solubility, while ethanol minimizes side reactions during reduction.
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Catalyst Loading : Excess Raney nickel (10 eq) ensures complete conversion without over-reduction.
Comparative Analysis of Methodologies
The table below contrasts the two dominant methods based on yield, scalability, and operational complexity:
| Method | Yield | Reaction Time | Key Limitations |
|---|---|---|---|
| Suzuki-Amination | 78–85% | 24–36 hours | Requires pre-halogenated pyridine |
| Hydrazine Reduction | 82–86% | 32–48 hours | Sensitivity to Raney nickel purity |
Key Insights :
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The Suzuki-amination route is preferable for large-scale synthesis due to shorter reaction times and commercial availability of boronic acids.
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Hydrazine reduction excels in laboratories prioritizing atom economy but demands rigorous catalyst filtration to prevent nickel contamination.
Alternative Pathways and Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
5-(2,6-Difluorophenyl)pyridin-2-amine has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for the development of drugs aimed at treating diseases such as cancer and inflammation.
- Biological Activity : Research indicates that derivatives of pyridin-2-amines exhibit significant activity against various biological targets, including enzymes involved in cancer progression. The difluorophenyl group may modulate the compound's pharmacokinetic properties, influencing absorption and distribution within biological systems.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and condensation reactions—makes it valuable for creating more complex molecules.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can replace the amino group or difluorophenyl group with other substituents. |
| Condensation Reactions | Reacts with carbonyl compounds to form imines or other products. |
The incorporation of 5-(2,6-difluorophenyl)pyridin-2-amine into synthetic pathways enables chemists to explore new compounds with potentially enhanced biological activities .
Materials Science
In materials science, 5-(2,6-Difluorophenyl)pyridin-2-amine is explored for its potential use in developing novel materials with unique electronic or optical properties. Its ability to act as a ligand for metal ions allows it to form stable complexes, which can be utilized in catalysis or as components in electronic devices.
Case Studies and Research Findings
Numerous studies have highlighted the applications of 5-(2,6-Difluorophenyl)pyridin-2-amine:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro by targeting specific enzymes involved in cell proliferation.
- Biochemical Probes : Research has utilized this compound as a biochemical probe to study enzyme interactions, revealing insights into its mechanism of action and potential therapeutic effects .
- Ligand Development : The compound has been employed in developing ligands for transition metals, enhancing the efficiency of catalytic processes in organic reactions.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Pexidartinib (5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-N-[(6-trifluoromethylpyridin-3-yl)methyl]pyridin-2-amine)
- Key Differences :
- Structural Implications :
5-Fluoro-3-iodopyridin-2-amine
- The absence of a phenyl ring reduces aromatic stacking interactions, limiting utility in protein-binding applications .
Impact of Heterocyclic Appendages
Buparlisib (5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine)
- Key Differences :
- The pyrimidine-morpholine system enhances solubility via hydrogen bonding, making Buparlisib suitable for aqueous environments (e.g., PI3K inhibition in oncology).
- In contrast, the difluorophenyl group in 5-(2,6-difluorophenyl)pyridin-2-amine increases lipophilicity, favoring blood-brain barrier penetration .
5-(2,6-Dimorpholinopyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine
- Key Differences: Similar to Buparlisib, morpholino groups improve solubility but add molecular weight (~495 g/mol vs. 220 g/mol for the target compound), affecting pharmacokinetics .
Halogenation and Reactivity
3,6-Dichloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine
- Key Differences: Multiple electron-withdrawing groups (Cl, NO₂, CF₃) render this compound highly stable but less reactive in nucleophilic substitutions. The difluorophenyl group in the target compound provides moderate electron withdrawal without excessive steric hindrance, enabling versatile synthetic modifications .
2-(2,4-Difluorophenyl)-6-(1-(2,6-difluorophenyl)ureido)nicotinamide
- Key Differences :
- The nicotinamide core and ureido linkage introduce hydrogen-bonding capacity, enhancing target engagement (e.g., p38 MAPK inhibition).
- Both compounds share 2,6-difluorophenyl motifs, but the pyridin-2-amine scaffold in the target compound lacks the ureido group, reducing polarity .
Q & A
What are the optimal synthetic routes for 5-(2,6-difluorophenyl)pyridin-2-amine, and how can reaction conditions be systematically optimized?
Level : Advanced
Methodological Answer :
Synthesis of fluorinated pyridines often involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, similar compounds like 6-chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine were synthesized using Pd(OAc)₂/Xantphos catalysts with t-BuONa as a base . To optimize conditions:
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical parameters. For instance, a 2³ factorial design can reduce trial iterations while capturing interactions between variables .
- Yield Monitoring : Track intermediates via HPLC or GC-MS to identify bottlenecks (e.g., incomplete dehalogenation or byproduct formation).
Table 1 : Key Synthesis Parameters for Analogous Compounds
| Parameter | Typical Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (Pd(OAc)₂) | 0.05–0.1 equiv | Critical for C–N coupling | |
| Base (t-BuONa) | 1.5–2.5 equiv | Reduces side reactions | |
| Temperature | 80–120°C | Higher temps favor coupling |
How can spectroscopic and computational methods resolve contradictions in structural characterization data?
Level : Advanced
Methodological Answer :
Discrepancies in NMR or mass spectrometry data may arise from tautomerism or fluorine’s strong deshielding effects.
- Multi-Technique Validation : Combine ¹H/¹³C NMR, 19F NMR, and HRMS. For example, ¹⁹F NMR can distinguish between para/meta fluorine environments .
- DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to match experimental data .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine .
What strategies are recommended for evaluating the biological activity of 5-(2,6-difluorophenyl)pyridin-2-amine derivatives?
Level : Advanced
Methodological Answer :
- Targeted Assays : Screen against kinase or GPCR panels due to pyridine’s prevalence in inhibitor scaffolds. For example, similar compounds showed activity in kinase inhibition assays .
- ADME/PK Profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to prioritize lead compounds.
- SAR Studies : Modify substituents (e.g., fluorine position, amine group) to correlate structure with activity .
Table 2 : Comparative Bioactivity of Pyridine Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-Methyl-N-phenylpyridin-2-amine | Kinase X | 120 ± 15 | |
| 6-(1,1-Difluoroethyl)pyridin-2-amine | GPCR Y | 85 ± 10 |
How can computational tools enhance reaction design for fluorinated pyridine derivatives?
Level : Advanced
Methodological Answer :
- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, as demonstrated by ICReDD’s workflow .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for new substrates.
What experimental and statistical approaches address contradictory solubility or stability data?
Level : Advanced
Methodological Answer :
- For Solubility : Use a Hansen Solubility Parameter (HSP) matrix to test solvents systematically .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS monitoring. Statistical tools like ANOVA can identify degradation pathways .
How does the electronic effect of fluorine substituents influence reactivity in cross-coupling reactions?
Level : Advanced
Methodological Answer :
- Electron-Withdrawing Effects : Fluorine at meta/para positions deactivates the pyridine ring, slowing nucleophilic substitution but enhancing electrophilic coupling.
- Kinetic Studies : Compare reaction rates of difluoro vs. monofluoro analogs using in situ IR or stopped-flow techniques .
What are the best practices for synthesizing and handling air/moisture-sensitive intermediates in fluoropyridine chemistry?
Level : Basic
Methodological Answer :
- Schlenk Techniques : Use anhydrous solvents and inert atmospheres (N₂/Ar) for Pd-mediated reactions .
- Stabilization : Add molecular sieves or scavengers (e.g., trisamine) to quench reactive byproducts .
How can researchers differentiate between regioisomers in fluorinated pyridine synthesis?
Level : Basic
Methodological Answer :
- NOE NMR : Detect spatial proximity of substituents (e.g., fluorine vs. amine groups) .
- Crystallography : Resolve regiochemistry unambiguously, as shown for thiadiazole derivatives .
What are the safety considerations for handling fluorinated pyridines in lab-scale research?
Level : Basic
Methodological Answer :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential toxicity (e.g., similar compounds lack GHS classification but require caution) .
- Waste Disposal : Neutralize fluorinated waste with Ca(OH)₂ to precipitate fluoride ions .
How can researchers leverage fluorinated pyridines in interdisciplinary studies (e.g., materials science or environmental chemistry)?
Level : Advanced
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
